molecular formula C10H22N2O2 B12436750 tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate

Cat. No.: B12436750
M. Wt: 202.29 g/mol
InChI Key: BCXIODCAQHGGLG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate (CAS 1823555-12-9) is a chiral amine derivative protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in organic and medicinal chemistry research . The Boc group enhances the compound's stability and allows for selective deprotection under mild acidic conditions to reveal the primary amine, facilitating its use in multi-step synthetic sequences . With a molecular formula of C10H22N2O2 and a molecular weight of 202.29 g/mol, this building block is particularly useful for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it in various chemical transformations, including nucleophilic substitutions and amide bond formations. Proper storage conditions and handling procedures should be followed to maintain the integrity of the product. For full safety and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

tert-butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXIODCAQHGGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Principles

The primary synthetic route involves the reaction between tert-butyl carbamate (Boc₂O or related reagent) and 1-amino-2-propanol. This reaction establishes the core structure by forming a carbamate bond between the tert-butyl carbamate and the amino group of the propanol derivative.

The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of the leaving group. Subsequent N-ethylation completes the formation of the target molecule.

Detailed Reaction Conditions

Based on research findings, the following conditions have proven effective for this transformation:

Parameter Optimal Conditions Notes
Solvents Dichloromethane, ethanol, ethyl acetate Anhydrous conditions preferred
Temperature 0-5°C (initial reaction), 10-15°C (completion) Temperature control critical for selectivity
Reaction Time 2-4 hours (initial formation), 2 hours (final reaction) Extended times may lead to side reactions
Bases Triethylamine, N-methylmorpholine Facilitates reaction and neutralizes formed acids
Additives Isobutyl chlorocarbonate (for activation) Forms mixed anhydride intermediates

The reaction typically begins with the activation of tert-butyl carbamate using a chloroformate reagent in the presence of a base, followed by addition of the amino-propanol component.

N-Ethylation Strategies

Alkylation with Ethylating Agents

The N-ethylation step represents a critical transformation in the synthesis pathway. Several ethylating agents have been employed successfully:

Ethylating Agent Advantages Disadvantages Typical Conditions
Diethyl sulfate High reactivity, good yields Toxic, requires careful handling 0-5°C, base (K₂CO₃), ethyl acetate
Ethyl iodide Selective, readily available More expensive, slower reaction RT to 50°C, K₂CO₃, acetone or DMF
Ethyl triflate Highly reactive, short reaction times Sensitive to moisture, expensive -10 to 0°C, weak base, DCM
Ethyl bromide Cost-effective, good availability Moderate reactivity, longer reaction times 40-60°C, K₂CO₃, acetone

Research has shown that the use of phase-transfer catalysis with tetrabutylammonium bromide can significantly enhance the efficiency of the alkylation process, allowing for milder conditions and potentially higher yields.

Phase-Transfer Catalysis Approach

An efficient method for N-ethylation employs phase-transfer catalysis with the following parameters:

  • Catalyst: Tetrabutylammonium bromide (0.025-0.2 molar ratio relative to substrate)
  • Base: Potassium hydroxide (50% solution)
  • Alkylating agent: Methyl-sulfate or related alkylating reagents
  • Solvent: Ethyl acetate
  • Temperature: Typically maintained between -10°C and 20°C
  • Reaction time: Varies based on temperature, generally 4-12 hours

This approach has demonstrated high yields (92-97%) for related carbamate compounds and offers advantages in terms of scalability and purification.

Stereoselective Synthesis Methods

Preparation of (R)-Isomer

The synthesis of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate requires maintaining the R-configuration throughout the synthetic sequence. Key approaches include:

  • Starting from R-configured amino alcohols or amino acids
  • Employing stereoselective reduction of appropriate precursors
  • Resolution of racemic mixtures through chromatographic or crystallization techniques

The stereochemical integrity must be carefully preserved through control of reaction conditions, particularly pH and temperature, to prevent racemization.

Preparation of (S)-Isomer

For the synthesis of tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate, similar principles apply but with the opposite stereochemical outcome:

  • Starting with S-configured precursors such as (S)-(-)-diaminopropane
  • Reaction with tert-butyl carbamate in the presence of triethylamine
  • Conducting the reaction in ethanol under reflux conditions
  • Subsequent ethylation of the carbamate nitrogen using appropriate ethylating agents

This approach has been documented to yield the S-isomer with appropriate stereochemical purity.

Diamine-Based Synthetic Route

Synthetic Pathway from Diaminopropane

An alternative approach utilizes 1,2-diaminopropane as the starting material:

  • Selective protection of one amino group with tert-butyl carbamate
  • N-ethylation of the carbamate nitrogen
  • Purification to isolate the desired product

This method can be implemented as follows:

To a solution of triethylamine (0.95 mL, 6.8 mmol) in 15 mL ethanol was added (s)-(-)-diaminopropane (252 mg, 74.1 mmol). The reaction mixture was stirred under reflux overnight. Solvent was evaporated. Water was added and the pH was adjusted to pH 3 by addition of 2 M hydrochloric acid followed by extraction with dichloromethane. The aqueous phase was made alkaline by addition of 2 M sodium hydroxide and extracted with dichloromethane. The organic phase was dried over magnesium sulfate and dried in vacuo overnight.

This procedure typically yields the product with approximately 36% efficiency, often accompanied by regioisomeric byproducts.

Regioselectivity Challenges

A significant challenge in this synthetic route involves controlling the regioselectivity of the initial protection step. The reaction can potentially produce two regioisomers:

  • tert-butyl N-(1-aminopropan-2-yl)carbamate (primary protection at the secondary amine)
  • tert-butyl N-(2-aminopropyl)carbamate (primary protection at the primary amine)

Research indicates that control of temperature, stoichiometry, and addition order can influence this selectivity, with lower temperatures (-10 to 0°C) generally favoring protection at the less hindered primary amine position.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of both the carbamate formation and N-ethylation steps:

Solvent Impact on Carbamate Formation Impact on N-Ethylation Overall Assessment
Ethyl Acetate Good yields (90-93% reported), excellent for scale-up Effective with phase-transfer catalysis Preferred for most protocols
Dichloromethane Good selectivity, works well at lower temperatures Moderate performance for alkylation Good for temperature-sensitive steps
Ethanol Moderate yields, good for reflux conditions Less effective for alkylation Suitable for carbamate formation
Tetrahydrofuran Moderate performance, anhydrous conditions critical Good with strong bases Alternative for specialized conditions

Research has consistently shown ethyl acetate to be particularly effective, offering a good balance of reactivity, selectivity, and practical handling considerations.

Temperature Control

Temperature management proves critical for optimizing both yield and selectivity:

  • For carbamate formation:

    • Initial mixing at -15 to -10°C (higher selectivity)
    • Warming to 10-15°C for completion (better conversion)
  • For N-ethylation:

    • Initial cooling to -10 to 0°C for addition of alkylating agent and base
    • Reaction completion at 5-20°C depending on desired balance of rate vs. selectivity

Studies have demonstrated that careful temperature control can improve yields by 5-10% while significantly reducing the formation of side products.

Catalyst and Base Selection

The choice of base and catalyst significantly influences reaction efficiency:

Base/Catalyst Optimal Concentration Impact on Yield Best Application
Triethylamine 1-1.5 equivalents Moderate yields (35-45%) Carbamate formation
N-methylmorpholine 0.5-1 equivalents Higher yields (45-55%) Mixed anhydride formation
KOH (50% solution) 1-2 equivalents High yields (90-97%) Phase-transfer alkylation
Tetrabutylammonium bromide 0.025-0.2 molar ratio Enables high yields Catalyst for N-alkylation

Experimental data indicates that the combination of potassium hydroxide with tetrabutylammonium bromide provides optimal conditions for the N-alkylation step.

Purification and Isolation Techniques

Extraction and Washing Protocols

The isolation of pure this compound typically involves sequential extraction steps:

  • After reaction completion, addition of water followed by extraction with dichloromethane or ethyl acetate
  • Washing of the organic phase with dilute hydrochloric acid solution to remove basic impurities
  • Additional washing with saturated sodium bicarbonate solution to neutralize any acidic components
  • Final washing with water or brine to remove water-soluble impurities

This extraction sequence effectively removes most byproducts and reagent residues.

Crystallization

Crystallization represents an effective method for final purification:

  • Optimal solvent system: Hexane/ethyl acetate in an 8:1 ratio
  • Process: Dissolution of crude product in minimal hot solvent mixture, followed by slow cooling
  • Typical crystallization yields: 90-95% recovery of material with >98% purity

This crystallization approach has been documented to produce high-purity material suitable for subsequent synthetic applications.

Chromatographic Methods

For analytical purposes or when handling smaller quantities, chromatographic purification may be employed:

  • Stationary phase: Silica gel
  • Mobile phase: Gradient of hexane/ethyl acetate (starting from 9:1 and progressing to 7:3)
  • Detection: UV absorbance or TLC visualization with ninhydrin or phosphomolybdic acid

This method allows for separation of the target compound from closely related impurities, though it is less practical for large-scale preparations.

Comparative Analysis of Synthetic Routes

A critical evaluation of the major synthetic approaches reveals their relative advantages and limitations:

Synthetic Route Starting Materials Typical Yield Advantages Limitations
Direct carbamate formation + ethylation tert-butyl carbamate, 1-amino-2-propanol 35-45% overall Simple, readily available starting materials Moderate yield, multiple steps
Diamine-based approach 1,2-diaminopropane, Boc₂O 30-40% overall One-pot possible, direct approach Regioselectivity issues, lower yields
From amino acid derivatives N-Boc-alanine derivatives 40-50% overall Good stereochemical control More expensive starting materials, additional reduction step
Phase-transfer catalysis Protected amino-propanol, alkylating agent 50-60% overall Higher yields, milder conditions Requires precise control, catalyst needed

The optimal route depends significantly on specific requirements including scale, stereochemical needs, and available starting materials.

Scale-Up Considerations

Process Engineering Parameters

When scaling up the synthesis of this compound, several parameters require attention:

  • Reagent addition rates: Slower, controlled addition prevents localized temperature increases
  • Mixing efficiency: Mechanical stirring becomes essential at larger scales
  • Heat transfer: Jacketed reactors with temperature control systems provide better management of exothermic steps
  • Concentration: Typically increased to 0.5-2.0M for better efficiency (compared to 0.1-0.3M at laboratory scale)

Research has shown that these adjustments are critical for maintaining both yield and quality during scale-up operations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethylcarbamate groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines can be used in substitution reactions. These reactions are usually carried out in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as N-oxides or carbonyl compounds.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: New carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific sites of a molecule. The tert-butyl group can be easily removed under mild conditions, making it a valuable tool in peptide synthesis and other biological applications.

Medicine

In medicine, carbamates are known for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The tert-butyl and ethylcarbamate groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific enzyme or target molecule being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to four analogs (Table 1), highlighting key distinctions in substituents, molecular weight, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate C₁₁H₂₄N₂O₂ 216.32 N-Ethyl, Boc, 1-aminopropan-2-yl Pharmaceutical intermediates
tert-Butyl (1-aminopropan-2-yl)carbamate C₉H₂₀N₂O₂ 188.27 Boc, 1-aminopropan-2-yl (no ethyl) Peptide synthesis
tert-Butyl N-Hydroxycarbamate C₅H₁₁NO₃ 133.15 Boc, hydroxylamine Oxime formation, crystallography
(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride C₉H₂₁ClN₂O₂ 224.73 Boc, chiral center (R-configuration) Chiral amine protection

Key Observations :

  • N-Ethyl Group: The ethyl substituent in the target compound increases lipophilicity compared to non-ethyl analogs like tert-Butyl (1-aminopropan-2-yl)carbamate. This enhances membrane permeability, making it favorable for drug delivery applications .
  • Chirality: The (R)-enantiomer of tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride exhibits distinct biological activity, underscoring the importance of stereochemistry in pharmacological interactions .

Hydrogen Bonding and Crystallographic Properties

Hydrogen Bond Patterns :

  • tert-Butyl N-Hydroxycarbamate forms robust intermolecular hydrogen bonds (e.g., N–H···O and O–H···O), with bond lengths of 2.17–2.97 Å and angles of 152–171°, stabilizing its crystalline lattice .
  • Target Compound : The absence of a hydroxyl group and presence of an ethyl substituent likely reduce hydrogen-bonding capacity, leading to lower melting points compared to hydroxyl-containing analogs .

Crystal Conformation: In tert-Butyl (1-aminopropan-2-yl)carbamate derivatives, the piperidine ring adopts a chair conformation, with substituents influencing planarity deviations. The ethyl group in the target compound may introduce steric hindrance, altering ring puckering .

Carbamate Toxicology :

  • General Trends: Carbamates like physostigmine and pyridostigmine exhibit neurotoxicity via acetylcholinesterase inhibition. Antidotes such as atropine are less effective for carbamates than organophosphates .
  • Target Compound : The ethyl and Boc groups may reduce acute toxicity compared to smaller carbamates (e.g., methyl carbamates), as bulkier substituents hinder enzyme active-site binding .

Biological Activity

Introduction

tert-Butyl N-(1-aminopropan-2-yl)-N-ethylcarbamate, commonly referred to as Boc-aminopropanol, is a chiral carbamate derivative that plays a significant role in organic synthesis, particularly within the pharmaceutical industry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate
  • Appearance : White to off-white solid
  • Boiling Point : 264 °C

Synthesis

The synthesis of this compound typically involves the reaction of (R)-1-aminopropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:

 R 1 Aminopropan 2 ol+tert butyl chloroformatetert butyl N 1 aminopropan 2 yl N ethylcarbamate\text{ R 1 Aminopropan 2 ol}+\text{tert butyl chloroformate}\rightarrow \text{tert butyl N 1 aminopropan 2 yl N ethylcarbamate}

This reaction is conducted at room temperature and can be purified through recrystallization or column chromatography to retain its chiral properties.

Biological Activity

While this compound itself does not exhibit inherent biological activity, it serves as an important intermediate in synthesizing biologically active compounds. Its primary function is as a protecting group for amines, allowing for selective chemical transformations while preserving the amine's functionality.

Carbamates like this compound interact with various enzymes and receptors in biological systems. They often inhibit enzyme functions by forming carbamic acid intermediates that interact with target sites. The specific biological pathways affected can vary significantly based on the compound's structure and target interactions.

Scientific Research Applications

  • Organic Synthesis : Used as a protecting group for amines in the synthesis of complex organic molecules.
  • Biological Modifications : Employed in modifying biomolecules, such as peptides and proteins, to protect amine functionalities during synthesis.
  • Pharmaceutical Development : Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Agrochemicals Production : Applied in producing fine chemicals and agrochemicals.

Example 1: Enzyme Inhibition Studies

Research has shown that carbamates can inhibit certain enzymes effectively. For instance, studies on carbamate derivatives have demonstrated their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibition mechanism often involves the formation of stable enzyme-inhibitor complexes that prevent substrate binding.

CompoundEnzyme TargetInhibition TypeReference
Compound AhCA IICompetitive
Compound BhCA IVNoncompetitive
tert-butyl N-(1-amino...)Potentially similar mechanismsPending further study

Example 2: Pharmacokinetic Studies

Pharmacokinetic properties significantly impact the bioavailability and efficacy of carbamates. Research into similar compounds has indicated variable absorption rates and metabolic pathways, suggesting that further studies on tert-butyl N-(1-amino...) could yield insights into its therapeutic potential.

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